rac N-Demethyl Promethazine

Übersicht

Beschreibung

rac N-Demethyl Promethazine: is a chemical compound that belongs to the phenothiazine class. It is a metabolite of promethazine, which is widely used as an antihistamine, antiemetic, and sedative. The compound is known for its role in various research and forensic applications.

Wissenschaftliche Forschungsanwendungen

rac N-Demethyl Promethazine is used in various scientific research applications, including:

Chemistry: As an analytical reference standard for the study of phenothiazine metabolites.

Biology: In the investigation of metabolic pathways and enzyme interactions.

Medicine: For the development of new therapeutic agents and the study of drug metabolism.

Industry: In the production of pharmaceuticals and as a precursor for other chemical compounds

Wirkmechanismus

Target of Action

rac N-Demethyl Promethazine is a derivative of Promethazine . Promethazine is a first-generation antihistamine and it primarily targets histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . These receptors play a crucial role in allergic reactions, pain, sedation, nausea, and vomiting .

Mode of Action

Promethazine, and by extension this compound, acts as an antagonist of its primary targets . This means it binds to these receptors and inhibits their normal function. The antihistamine action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension .

Biochemical Pathways

These include pathways involved in allergic reactions, pain perception, and the sleep-wake cycle .

Pharmacokinetics

It is known that promethazine is well absorbed from the gastrointestinal tract and it is subject to first-pass metabolism . It is also known to cross the blood-brain barrier . Similar properties can be expected for this compound.

Result of Action

The molecular and cellular effects of this compound’s action would be the inhibition of the normal function of its target receptors. This could result in reduced allergic reactions, sedation, and potential relief from nausea and vomiting .

Safety and Hazards

Rac N-Demethyl Promethazine is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is harmful if swallowed or inhaled, causes skin and eye irritation, may cause an allergic skin reaction, may cause respiratory irritation, and is toxic to aquatic life .

Biochemische Analyse

Biochemical Properties

Rac N-Demethyl Promethazine plays a significant role in biochemical reactions, particularly as a metabolite of promethazine. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are responsible for the demethylation process that converts promethazine to this compound . This interaction is crucial for understanding the metabolic pathways and the role of this compound in drug metabolism. Additionally, this compound has been shown to interact with histamine receptors, which are involved in its antihistaminic effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of histamine receptors on the cell surface, leading to changes in cell signaling pathways . This interaction can result in altered gene expression and modulation of cellular metabolism. Furthermore, this compound has been shown to have sedative effects on certain cell types, which is consistent with its parent compound, promethazine .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to histamine receptors, inhibiting their activity and preventing the histamine-induced cellular responses . This inhibition leads to a decrease in allergic reactions and sedative effects. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function and metabolism . At higher doses, it can cause significant changes in cellular processes, including enzyme inhibition and altered gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold for safe usage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the demethylation of promethazine to form this compound. This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is known to interact with plasma proteins, which facilitate its transport in the bloodstream . Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It is primarily found in the cytoplasm and can be transported to other organelles, such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of rac N-Demethyl Promethazine involves the demethylation of promethazine. One common method includes the use of reagents such as iodine and red phosphorus in a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale demethylation processes using advanced chemical reactors. The process includes steps such as crystallization and purification to achieve high product yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: rac N-Demethyl Promethazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic media.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.

Vergleich Mit ähnlichen Verbindungen

Promethazine: The parent compound, widely used as an antihistamine and antiemetic.

Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

Trifluoperazine: A phenothiazine derivative used as an antipsychotic agent.

Uniqueness: rac N-Demethyl Promethazine is unique due to its specific demethylated structure, which allows for distinct metabolic and pharmacological properties. Its role as a metabolite of promethazine makes it valuable for studying drug metabolism and interactions .

Eigenschaften

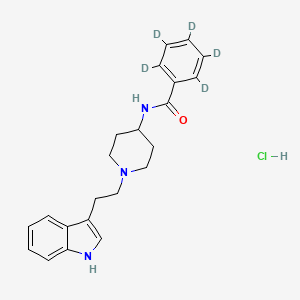

IUPAC Name |

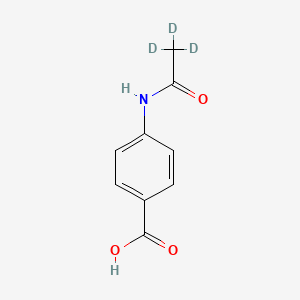

1-phenothiazin-10-yl-N-(trideuteriomethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S.ClH/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,12,17H,11H2,1-2H3;1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGGTRGRXVNMMY-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747474 | |

| Record name | N-(~2~H_3_)Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330173-19-7 | |

| Record name | N-(~2~H_3_)Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

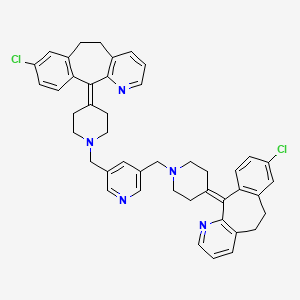

![13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B589722.png)

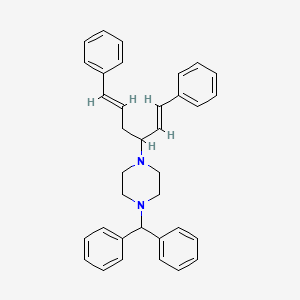

![7-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B589724.png)

![5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589738.png)